- Processes and intermediates for preparing a medicament, World Intellectual Property Organization, , ,
Cas no 936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate)
![tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate structure](https://it.kuujia.com/scimg/cas/936563-86-9x500.png)
936563-86-9 structure
Nome del prodotto:tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate (ACI)
- CS-M2600
- tert-butyl (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- (R)-1-(1-Boc-3-piperidinyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- DA-40370
- NTSAEGNFPKKRLX-UHFFFAOYSA-N
- tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
- 3-[4-Amino-3-(4-phenoxy-phenyl)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
- SCHEMBL1628863
- BCP23953
- SY116147
- AKOS032948035
- 936563-86-9
- MFCD28167899
- G87611
- C12757
- CS-14790
- IBRUTINIB IMPURITY 86
- tert-butyl3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
- DB-125868
-
- Inchi: 1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)
- Chiave InChI: NTSAEGNFPKKRLX-UHFFFAOYSA-N
- Sorrisi: O=C(N1CC(N2C3C(=C(N)N=CN=3)C(C3C=CC(OC4C=CC=CC=4)=CC=3)=N2)CCC1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 486.23793884g/mol
- Massa monoisotopica: 486.23793884g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 36
- Conta legami ruotabili: 7
- Complessità: 734
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 108Ų
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62470-100mg |
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
936563-86-9 | 100mg |
¥26002.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060364-100mg |
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
936563-86-9 | 97% | 100mg |
¥16224.00 | 2024-04-24 | |
Chemenu | CM331309-100mg |
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
936563-86-9 | 95%+ | 100mg |
$2912 | 2021-06-16 | |
Chemenu | CM331309-100mg |
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
936563-86-9 | 95%+ | 100mg |
$1920 | 2024-07-19 |
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Copper bromide (CuBr) Solvents: Dimethylacetamide
Riferimento
- Processes and intermediates for preparing a BTK inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Azobisisobutyronitrile Solvents: Tetrahydrofuran ; 12 h, rt
Riferimento
- Preparation of heterocyclic compounds as the double-site irreversible Bruton's tyrosine kinase inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
Riferimento
- Preparation of pyrazolo[3,4-d]pyrimidine derivatives as Btk kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 120 °C; 21 h, 120 °C
Riferimento
- Preparation of benzenesulfonamide derivatives and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
- Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ; 10 - 30 min, 10 - 15 °C
1.2 Catalysts: Diisopropyl azodicarboxylate ; 3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; 3 - 4 h, 0 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt → 0 °C
1.2 Catalysts: Diisopropyl azodicarboxylate ; 3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; 3 - 4 h, 0 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt → 0 °C
Riferimento
- Method for preparing Brutons tyrosine kinase inhibitor, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Tetraphenylporphyrin , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
Riferimento
- Preparation of pyrazolopyrimidine derivatives useful in treating dry eye, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as bruton's tyrosine kinase inhibitors, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
- Methods and compositions for inhibition of bone resorption, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
Riferimento
- Discovery of selective irreversible inhibitors for bruton's tyrosine kinaseChemMedChem, 2007, 2(1), 58-61,
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Raw materials
- 1-Boc-3-hydroxypiperidine
- methanimidamide
- 1-Piperidinecarboxylic acid, 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester
- Ibrutinib deacryloylpiperidine
- 4-Phenoxyphenylboronic acid
- tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate
- 1,1-Dimethylethyl 3-[4-chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate
- tert-butyl 3-(5-amino-4-cyano-3-(4-phenoxyphenyl)-1H-pyrazol-1-yl)-piperidine-1-carboxylate
- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Preparation Products
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Letteratura correlata
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate) Prodotti correlati
- 1443981-12-1(benzyl1-(2,6-difluorophenyl)-2,2,2-trifluoroethylamine)
- 895429-66-0(N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-3-yl)methylbenzamide)
- 2034321-93-0(N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-3,4-difluorobenzene-1-sulfonamide)
- 35999-53-2(4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione)
- 876-03-9(3-(Aminomethyl)benzoic acid hydrochloride)
- 2137832-71-2(Propanamide, 2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-)
- 2228422-88-4(2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid)
- 1256818-23-1(5-Phenyl-6-(trifluoromethyl)-2-pyridinamine)
- 1804067-66-0(Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate)
- 2034345-13-4(3-(pyridin-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
